Prexasertib mesylate monohydrate

説明

LY2940930は、プレキサセルチブメシル酸水和物としても知られており、選択的なATP競合型第二世代チェックポイントキナーゼ1(CHK1)阻害剤です。この化合物は、二重鎖DNAの断裂と複製破綻を引き起こすことで強力な抗腫瘍活性を示し、アポトーシスにつながります。 この化合物は、主にCHK1およびCHK2を阻害する能力により科学研究で使用されており、がん研究における貴重なツールとなっています .

準備方法

合成経路と反応条件

LY2940930の合成には、中間体の調製とその後の特定の条件下での反応を含むいくつかの工程が含まれます。 詳細な合成経路は、製造業者によって所有されている独自の技術情報ですが、一般的には、選択的阻害剤とATP競合的結合剤の使用が含まれます .

工業生産方法

LY2940930の工業生産は、高純度と有効性を確保するために厳格な条件下で行われます。このプロセスには、自動反応器と精製システムを使用した大規模合成が含まれます。 その後、化合物は業界標準を満たすために厳格な品質管理試験にかけられます .

化学反応の分析

反応の種類

LY2940930は、以下を含むいくつかの種類の化学反応を受けます。

酸化: この反応には、酸素の付加または水素の除去が含まれ、酸化生成物の生成につながります。

還元: この反応には、水素の付加または酸素の除去が含まれ、還元生成物の生成につながります。

一般的な試薬と条件

LY2940930の反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応の条件は、目的の生成物に応じて異なり、制御された温度、圧力、およびpHレベルが含まれます .

形成される主な生成物

LY2940930の反応から形成される主な生成物には、さまざまな酸化、還元、および置換された誘導体が含まれます。

科学研究への応用

LY2940930は、以下を含む幅広い科学研究への応用があります。

化学: チェックポイントキナーゼ1とチェックポイントキナーゼ2の阻害を研究するためのツールとして使用されます。

生物学: 細胞周期研究において、細胞分裂とDNA修復におけるチェックポイントキナーゼの役割を理解するために使用されます。

医学: 特に化学療法剤の有効性を高めることに関して、がん治療における潜在的な用途について調査されています。

科学的研究の応用

Clinical Applications

- Solid Tumors :

-

Acute Lymphoblastic Leukemia :

- In studies involving B-/T-cell progenitor acute lymphoblastic leukemia (ALL), prexasertib exhibited significant cytotoxic effects both as a single agent and in combination with conventional therapies like imatinib and dasatinib. The compound reduced cell viability in a dose-dependent manner and was associated with increased apoptosis as evidenced by Annexin V/Propidium Iodide staining .

- Pediatric Cancers :

Efficacy Studies

-

In Vitro Studies :

- Preclinical studies have demonstrated that prexasertib effectively abrogates the G2-M checkpoint induced by DNA-damaging agents like doxorubicin. The compound has shown IC50 values typically below 50 nmol/L across sensitive cell lines .

- In ALL cell lines, treatment with prexasertib resulted in a significant increase in cells arrested in the S phase of the cell cycle, indicating its potential to enhance the effectiveness of chemotherapy .

- In Vivo Studies :

Data Tables

Case Studies

- Case Study 1 : A clinical trial involving adult patients with advanced solid tumors demonstrated that prexasertib could be safely administered and showed promising antitumor activity when combined with standard chemotherapy regimens .

- Case Study 2 : In a cohort of patients with B-/T-cell progenitor ALL, prexasertib treatment resulted in a marked reduction in leukemic blasts, supporting its role as a chemo-sensitizer agent .

作用機序

LY2940930は、チェックポイントキナーゼ1とチェックポイントキナーゼ2を選択的に阻害することでその効果を発揮します。この阻害は、DNA損傷と複製ストレスの蓄積につながり、最終的に細胞周期停止とアポトーシスを引き起こします。 LY2940930の分子標的は、チェックポイントキナーゼ1とチェックポイントキナーゼ2のATP結合部位であり、これらは酵素活性の重要な役割を果たします .

類似化合物の比較

類似化合物

プレキサセルチブジハイドロクロリド: 類似の阻害特性を持つプレキサセルチブの別の形態。

プレキサセルチブジメシル酸塩: 比較可能な抗腫瘍活性を示すプレキサセルチブのジメシル酸塩形態。

プレキサセルチブメシル酸塩: 類似の化学的特性を持つプレキサセルチブのメシル酸塩形態.

独自性

LY2940930は、チェックポイントキナーゼ1阻害剤として、その高い選択性と効力で独特です。二重鎖DNAの断裂と複製破綻を引き起こす能力は、他の類似の化合物とは異なります。 さらに、そのATP競合的結合機構は、がん進行に関与する特定の分子経路を標的とする上で明確な利点を提供します .

類似化合物との比較

Similar Compounds

Prexasertib Dihydrochloride: Another form of Prexasertib with similar inhibitory properties.

Prexasertib Dimesylate: A dimesylate form of Prexasertib with comparable anti-tumor activity.

Prexasertib Mesylate: A mesylate form of Prexasertib with similar chemical properties.

Uniqueness

LY2940930 is unique in its high selectivity and potency as a checkpoint kinase 1 inhibitor. Its ability to cause double-stranded DNA breakage and replication catastrophe sets it apart from other similar compounds. Additionally, its ATP-competitive binding mechanism provides a distinct advantage in targeting specific molecular pathways involved in cancer progression .

生物活性

Prexasertib mesylate monohydrate (LY2606368) is a selective small molecule inhibitor targeting checkpoint kinases 1 and 2 (CHK1 and CHK2). It has shown significant promise in preclinical and clinical settings as a therapeutic agent for various cancers, particularly in enhancing the efficacy of existing chemotherapeutic agents.

Prexasertib operates as an ATP-competitive inhibitor of CHK1 and CHK2, which are crucial regulators of the cell cycle and DNA damage response. By inhibiting these kinases, prexasertib disrupts DNA replication, induces DNA damage, and prevents repair mechanisms from functioning effectively. This leads to increased apoptosis in cancer cells, particularly those with existing vulnerabilities in their DNA repair pathways .

Key Mechanistic Insights:

- Inhibition of Autophosphorylation : Prexasertib blocks the autophosphorylation of CHK1, which is essential for its activation and downstream signaling .

- Induction of Apoptosis : The compound has been shown to induce markers of apoptosis such as cleaved caspase-3 in various cancer models .

- Enhanced Sensitivity to Other Therapies : When combined with other agents like olaparib or cisplatin, prexasertib enhances the therapeutic effects, making it a valuable candidate for combination therapies .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of prexasertib across various cancer cell lines. The following table summarizes key findings from several studies:

| Cell Line | IC50 (nM) | Treatment Duration | Effects Observed |

|---|---|---|---|

| BV-173 | < 1 | 24 hours | Significant apoptosis induction |

| NALM-6 | < 1 | 48 hours | Increased γ-H2AX levels indicating DNA damage |

| REH | < 1 | 24 hours | Enhanced sensitivity when combined with TKIs |

| G3MB (Medulloblastoma) | 10 | 24 hours | Effective CNS penetration and target engagement |

In Vivo Studies

Preclinical evaluations in animal models have further confirmed the biological activity of prexasertib. Notably, studies involving pediatric Group 3 medulloblastoma have shown:

- CNS Penetration : Prexasertib demonstrated significant CNS penetration with a tumor/ECF to plasma partition coefficient significantly greater in tumor-bearing mice compared to non-tumor-bearing controls (0.17 ± 0.08 vs. 0.09 ± 0.04) .

- Pharmacodynamics : Elevated levels of phosphorylated CHK1 (pCHK1 S345) and γ-H2AX were observed, indicating effective target engagement and DNA damage within tumor tissues .

Pediatric Medulloblastoma

A recent study evaluated prexasertib's efficacy in pediatric patients with medulloblastoma. The findings indicated that:

- Patients receiving prexasertib exhibited a marked reduction in tumor size.

- The treatment was well-tolerated with manageable side effects.

- Immunohistochemical analyses showed significant induction of apoptotic markers post-treatment.

Combination Therapy with Olaparib

In another study focusing on solid tumors, prexasertib was combined with olaparib:

特性

IUPAC Name |

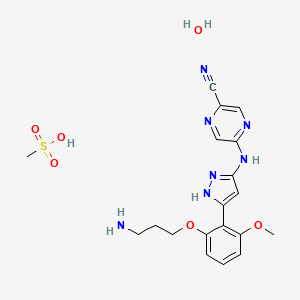

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2.CH4O3S.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-5(2,3)4;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);1H3,(H,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYWXOLNJNHLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234015-57-6 | |

| Record name | Prexasertib mesylate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREXASERTIB MESYLATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4D3L195S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。